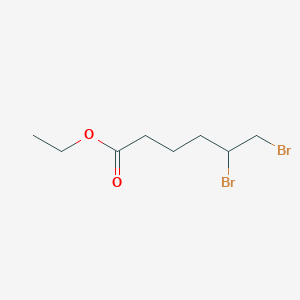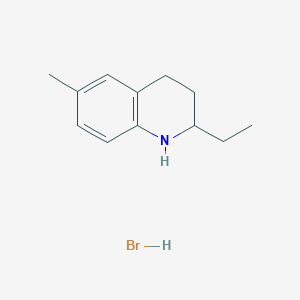
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The hydrobromide salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of dyes, antioxidants, and photosensitizers
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it may act as an antioxidant by interacting with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotective genes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold but differs in its substitution pattern and biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl group at the 2-position.
2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.
Propiedades
Número CAS |
90936-29-1 |
|---|---|
Fórmula molecular |
C12H18BrN |
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C12H17N.BrH/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11;/h4,7-8,11,13H,3,5-6H2,1-2H3;1H |
Clave InChI |
QSAXQDUDNGHNLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C(N1)C=CC(=C2)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


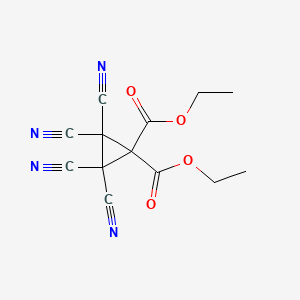
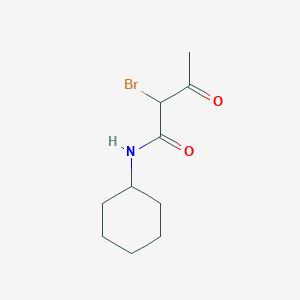
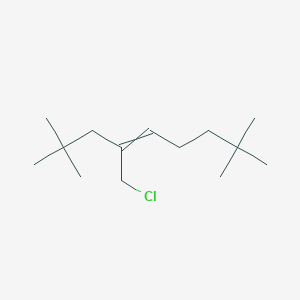
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
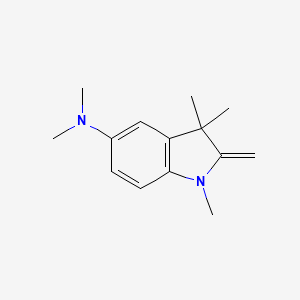
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
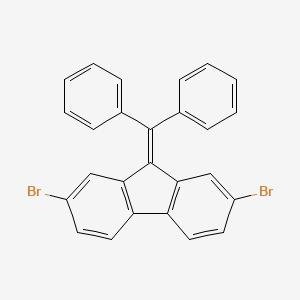



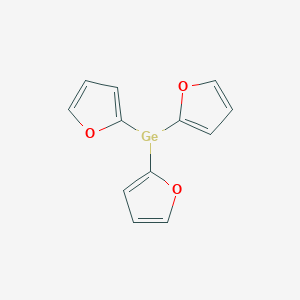
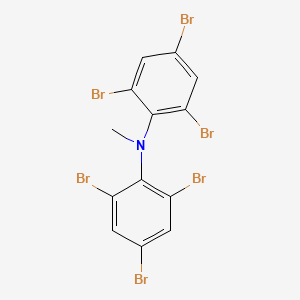
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
